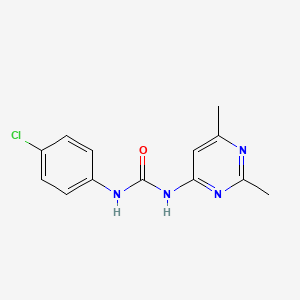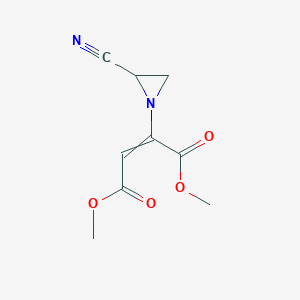![molecular formula C14H25P3 B14446294 [(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane) CAS No. 79345-74-7](/img/structure/B14446294.png)
[(Phenylphosphanediyl)di(propane-3,1-diyl)]bis(methylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(methylphosphino)propyl]phenylphosphine: is a tertiary phosphine compound characterized by the presence of two 3-(methylphosphino)propyl groups attached to a central phenylphosphine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
From Halogenophosphines and Organometallic Reagents:
- One common method involves the reaction of halogenophosphines with organometallic reagents. For instance, the reaction of phenylphosphine dichloride with 3-(methylphosphino)propyl magnesium bromide can yield Bis[3-(methylphosphino)propyl]phenylphosphine .
-
From Metallated Phosphines:
- Another approach involves the metallation of phosphines followed by the addition of appropriate alkylating agents. This method allows for the introduction of the 3-(methylphosphino)propyl groups onto the phenylphosphine core .
Industrial Production Methods:
- Industrial production of Bis[3-(methylphosphino)propyl]phenylphosphine typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
- Bis[3-(methylphosphino)propyl]phenylphosphine can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen .
-
Reduction:
-
Substitution:
- The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. This is often facilitated by nucleophilic attack on electrophilic substrates .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen.
Reduction: Trichlorosilane, poly(methylhydrosiloxane), titanium isopropoxide.
Substitution: Various electrophilic substrates.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Functionalized phosphine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Bis[3-(methylphosphino)propyl]phenylphosphine is used as a ligand in transition metal catalysis, facilitating various organic transformations such as hydrogenation, hydroformylation, and cross-coupling reactions .
Biology and Medicine:
- In biological research, this compound is explored for its potential in drug delivery systems and as a component in the synthesis of biologically active molecules .
Industry:
- Industrial applications include its use in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a catalyst in polymerization reactions is also noteworthy .
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphine groups act as electron donors, stabilizing the metal center and facilitating the catalytic cycle .
Molecular Targets and Pathways:
- The primary molecular targets are transition metals such as palladium, platinum, and rhodium. The pathways involved include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic processes .
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(2-methylphenyl)phosphine: Similar structure but with methyl groups on the phenyl rings.
Bis(diphenylphosphino)methane: A bidentate ligand with two diphenylphosphino groups connected by a methylene bridge.
Uniqueness:
Propiedades
Número CAS |
79345-74-7 |
|---|---|
Fórmula molecular |
C14H25P3 |
Peso molecular |
286.27 g/mol |
Nombre IUPAC |
bis(3-methylphosphanylpropyl)-phenylphosphane |
InChI |
InChI=1S/C14H25P3/c1-15-10-6-12-17(13-7-11-16-2)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-13H2,1-2H3 |
Clave InChI |
UTSSTZMMAYVKFO-UHFFFAOYSA-N |
SMILES canónico |
CPCCCP(CCCPC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446213.png)
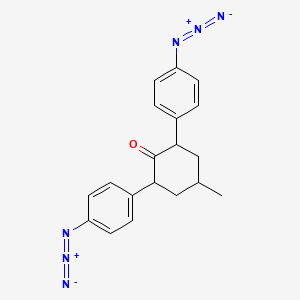
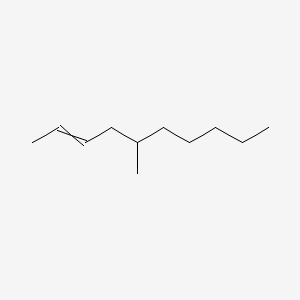
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)

![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
silane](/img/structure/B14446264.png)
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
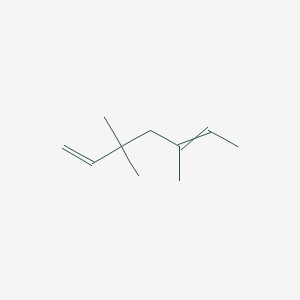
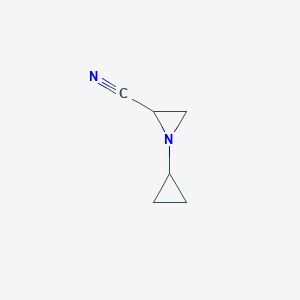

![9,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14446279.png)
